molecular formula C21H21N5O2 B2623607 4-oxo-8-phenyl-N-(3-phenylpropyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946360-25-4

4-oxo-8-phenyl-N-(3-phenylpropyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2623607
CAS No.: 946360-25-4
M. Wt: 375.432
InChI Key: OVYKPEIHHJNUPE-UHFFFAOYSA-N
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Description

4-oxo-8-phenyl-N-(3-phenylpropyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a heterocyclic compound featuring a fused imidazo-triazine core substituted with a phenyl group at the 8-position and a 3-phenylpropylcarboxamide side chain at the 3-position. This structural framework is characteristic of bioactive molecules targeting enzymes or receptors involved in inflammation, oncology, or metabolic disorders.

Properties

IUPAC Name

4-oxo-8-phenyl-N-(3-phenylpropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c27-19(22-13-7-10-16-8-3-1-4-9-16)18-20(28)26-15-14-25(21(26)24-23-18)17-11-5-2-6-12-17/h1-6,8-9,11-12H,7,10,13-15H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYKPEIHHJNUPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C(=NN=C2N1C3=CC=CC=C3)C(=O)NCCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-8-phenyl-N-(3-phenylpropyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis, solid-phase synthesis, and continuous flow chemistry can be employed to scale up the production. These methods not only improve efficiency but also reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-oxo-8-phenyl-N-(3-phenylpropyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

4-oxo-8-phenyl-N-(3-phenylpropyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, cellular pathways, and potential therapeutic effects.

    Medicine: Its potential as a drug candidate is explored for various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-oxo-8-phenyl-N-(3-phenylpropyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Key Observations :

  • Side Chain Modifications : Replacing the 3-phenylpropyl group with a 3-isopropoxypropyl chain () increases polarity, which may enhance aqueous solubility but reduce membrane permeability .
  • Core Heterocycle: Benzo-oxazinone derivatives () and imidazo-pyridines () exhibit distinct electronic profiles due to their heterocyclic cores, impacting their interaction with biological targets .

Physicochemical and Pharmacological Properties

  • Lipophilicity : The 3-phenylpropyl side chain confers higher logP compared to the isopropoxypropyl analog, suggesting greater membrane permeability but lower solubility .
  • Bioactivity: Fluorine substitution (as in ) is associated with enhanced kinase inhibition in related triazine derivatives due to improved electronic interactions . Benzo-oxazinones () exhibit plant growth-promoting activity, highlighting scaffold-dependent biological diversity .

Biological Activity

The compound 4-oxo-8-phenyl-N-(3-phenylpropyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by an imidazo[2,1-c][1,2,4]triazine core with a phenyl substituent and a carboxamide group. Its molecular formula is C21_{21}H22_{22}N4_{4}O. The presence of multiple functional groups contributes to its biological activity.

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound against various cancer cell lines.

  • Case Study : In vitro assays demonstrated that this compound exhibits significant antiproliferative effects on breast cancer MDA-MB-231 cells with an IC50_{50} value of approximately 0.62 µM. This indicates a promising potential for further development as an anticancer agent .

Cholinesterase Inhibition

The compound has also been evaluated for its inhibitory effects on cholinesterases (AChE and BChE), which are important targets in the treatment of Alzheimer's disease.

  • Findings : It was found to exhibit dual inhibitory effects against AChE and BChE with IC50_{50} values of 10.4 µM and 7.7 µM respectively. Such activity suggests potential use in neurodegenerative disease management .

Antioxidant Properties

Antioxidant activity is another area where this compound shows promise. Compounds with antioxidant properties can help mitigate oxidative stress-related diseases.

  • Research Findings : The compound demonstrated notable antioxidant potential in various assays, indicating its ability to scavenge free radicals effectively .

The biological activities of the compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The inhibition of cholinesterases suggests that the compound may interfere with neurotransmitter breakdown, enhancing cholinergic signaling.
  • Cell Cycle Arrest : Studies indicate that it may induce cell cycle arrest in cancer cells, leading to apoptosis .

Table 1: Biological Activity Summary

Activity TypeTargetIC50_{50} (µM)Reference
AnticancerMDA-MB-2310.62
Cholinesterase InhibitionAChE10.4
Cholinesterase InhibitionBChE7.7
AntioxidantDPPH AssayEffective

Table 2: Comparison with Related Compounds

Compound NameIC50_{50} (µM)Activity Type
4-Oxo-8-phenyl-N-(3-phenylpropyl)-triazine0.62Anticancer
Compound A0.95Anticancer
Compound B5.0Cholinesterase Inhibitor

Q & A

Q. What are the common synthetic routes and critical parameters for synthesizing 4-oxo-8-phenyl-N-(3-phenylpropyl)-imidazo-triazine-3-carboxamide?

  • Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization of precursors under basic or acidic conditions. Key steps include:
  • Precursor Preparation: Formation of imidazo-triazine cores via condensation reactions, often using hydrazine derivatives or carbonyl-containing intermediates.
  • Coupling Reactions: Introduction of the phenylpropyl side chain via amide bond formation, employing coupling agents like EDCI/HOBt .
  • Critical Parameters:
  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
  • Catalysts: Palladium or copper catalysts for cross-coupling reactions .
  • Purification: HPLC or column chromatography ensures purity (>95%) .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield Optimization
CyclizationHydrazine hydrate, ethanol, refluxAdjust stoichiometry (1:1.2 molar ratio)
AmidationEDCI, HOBt, DIPEA in DMF60°C, 18 hrs

Q. Which spectroscopic and analytical techniques are used to characterize this compound?

  • Methodological Answer: Structural confirmation relies on:
  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR to assign hydrogen/carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (±2 ppm accuracy) .
  • Infrared Spectroscopy (IR): Identification of carbonyl (C=O, ~1680 cm1^{-1}) and amide (N-H, ~3300 cm1^{-1}) groups .
  • X-ray Crystallography: Resolves bond lengths/angles for ambiguous structures .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or impurities in the synthesis?

  • Methodological Answer:
  • Design of Experiments (DoE): Systematic variation of temperature, solvent polarity, and catalyst loading to identify optimal parameters .
  • In-line Monitoring: Use TLC or HPLC to track reaction progress and detect intermediates .
  • Impurity Profiling: Compare NMR/MS data with known byproducts (e.g., unreacted precursors or oxidation products) .

Q. How should researchers resolve discrepancies in spectroscopic data across studies?

  • Methodological Answer:
  • Cross-Validation: Combine multiple techniques (e.g., NMR + X-ray) to confirm assignments .
  • Computational Modeling: DFT calculations predict chemical shifts or vibrational frequencies for comparison .
  • Sample Purity: Re-purify compounds using gradient HPLC to eliminate solvent/residual catalyst interference .

Q. What strategies are effective for identifying biological targets and mechanisms of action?

  • Methodological Answer:
  • In Vitro Screening: Enzyme inhibition assays (e.g., kinase or protease panels) to identify activity .
  • Molecular Docking: Computational modeling against protein databases (e.g., PDB) to predict binding interactions .
  • Transcriptomics/Proteomics: RNA-seq or mass spectrometry-based profiling to map affected pathways .

Q. How can stability and solubility challenges be addressed during formulation?

  • Methodological Answer:
  • Stability Studies: Accelerated degradation tests under varied pH (2–9) and temperature (25–60°C) with HPLC monitoring .
  • Solubility Enhancement: Use co-solvents (e.g., PEG 400) or cyclodextrin complexes .
  • Solid-State Analysis: DSC/TGA to assess polymorphic stability and hygroscopicity .

Key Notes for Experimental Design:

  • Control Groups: Include negative controls (e.g., solvent-only) in bioactivity assays to rule out artifacts .
  • Reproducibility: Document reaction conditions (e.g., humidity, stirring rate) to ensure consistency .

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